

# Application Notes and Protocols for Belantamab Mafodotin Administration in Animal Studies

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## Compound of Interest

Compound Name: GSK2850163 hydrochloride

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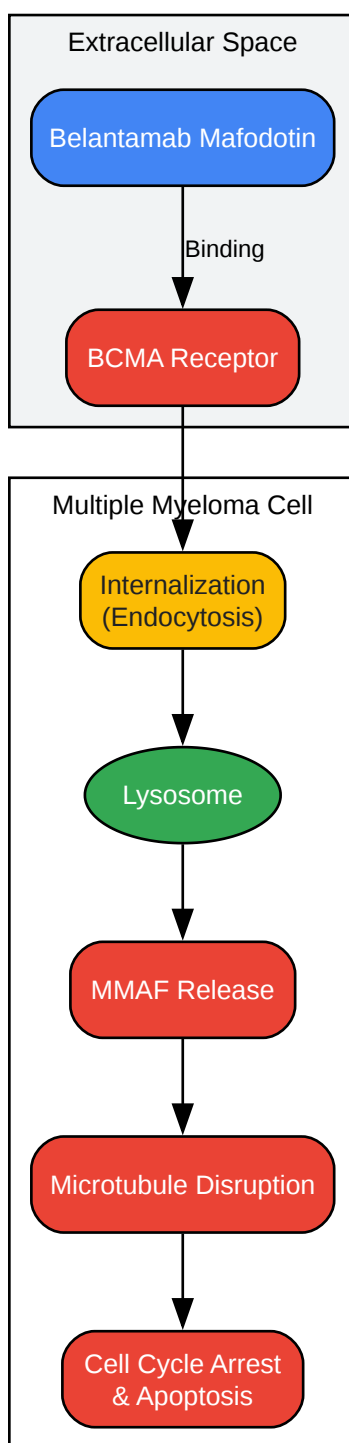
## Introduction

Belantamab mafodotin (GSK2857916) is an antibody-drug conjugate (ADC) that targets B-cell maturation antigen (BCMA), a protein highly expressed on the surface of malignant multiple myeloma cells.[1][2] The ADC consists of a humanized anti-BCMA monoclonal antibody (IgG1) conjugated to the microtubule-disrupting agent monomethyl auristatin F (MMAF) via a stable, non-cleavable linker.[2] Upon binding to BCMA on myeloma cells, belantamab mafodotin is internalized, leading to the release of MMAF, which induces cell cycle arrest and apoptosis.[2] Preclinical animal studies have been instrumental in characterizing the efficacy, pharmacokinetics, and safety profile of belantamab mafodotin, providing the foundational data for its clinical development.

These application notes provide a detailed overview of the administration of belantamab mafodotin in key animal models, summarizing quantitative data from these studies and offering comprehensive experimental protocols.

## Mechanism of Action

The proposed mechanism of action for belantamab mafodotin involves a multi-step process leading to the targeted killing of BCMA-expressing cancer cells.



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Caption: Mechanism of action of belantamab mafodotin.

## Data Presentation

## Efficacy Studies in Murine Xenograft Models

Belantamab mafodotin has demonstrated significant anti-tumor activity in various mouse models of multiple myeloma. The following tables summarize key quantitative data from these studies.

Table 1: Tumor Growth Inhibition in EL4-hBCMA Syngeneic Mouse Model

Treatment Group	Dose (mg/kg)	Dosing Schedule	Mean Tumor Volume (mm <sup>3</sup> ) ± SEM	Survival (%)	Reference
Saline	-	Twice a week for 3 weeks	Not Reported	0	<a href="#">[3]</a>
hIgG1-MMAF	Not Specified	Twice a week for 3 weeks	Not Reported	0	<a href="#">[3]</a>
GSK2857916	15	Twice a week for 3 weeks	~100 ± 50	80	<a href="#">[3]</a> <a href="#">[4]</a>
GSK2857916	30	Twice a week for 3 weeks	~50 ± 25	100	<a href="#">[3]</a>

Table 2: In Vivo Efficacy in Disseminated SCID Mouse Models with Human Multiple Myeloma Xenografts

Animal Model	Treatment	Dose (mg/kg)	Route of Administration	Outcome	Reference
Murine Myeloma Xenograft	Belantamab mafodotin	0.4	Intraperitoneal	Reduced tumor burden	<a href="#">[2]</a>
Murine Myeloma Xenograft	Belantamab mafodotin	4.0	Intraperitoneal	Complete tumor regression	<a href="#">[2]</a>
Disseminated SCID Mouse	GSK2857916	Not Specified	Not Specified	Inhibited tumor growth and prolonged survival	<a href="#">[1]</a>

## Toxicology Studies

Toxicology studies have been conducted in rats and cynomolgus monkeys to assess the safety profile of belantamab mafodotin.

Table 3: Summary of Key Toxicological Findings

Species	Dosing Regimen	Key Target Organs for Toxicity	Ocular Findings	Reversibility	Reference
Rat	≥ 3 mg/kg	Testes, Kidney, Hematopoietic system, Liver, Lungs	Minimal corneal necrosis	Recovery observed for most findings after 12 weeks off-dose, except for testes and lungs.	<a href="#">[2]</a>
Cynomolgus Monkey	Not Specified	Testes, Kidney, Hematopoietic system, Liver, Lungs	No eye-related changes	Recovery observed for most findings after 12 weeks off-dose, except for testes and lungs.	<a href="#">[2]</a>

## Experimental Protocols

### Efficacy Study in a Syngeneic Mouse Model

This protocol describes the administration of belantamab mafodotin in an immune-competent C57BL/6 mouse model bearing EL4 lymphoma tumors expressing human BCMA (EL4-hBCMA).

#### 1. Animal Model and Tumor Implantation

- Animal Strain: C57BL/6 mice.
- Tumor Cell Line: EL4 cells engineered to express human BCMA (EL4-hBCMA).
- Implantation: Subcutaneously inject  $1 \times 10^5$  EL4-hBCMA cells into the flank of each mouse.

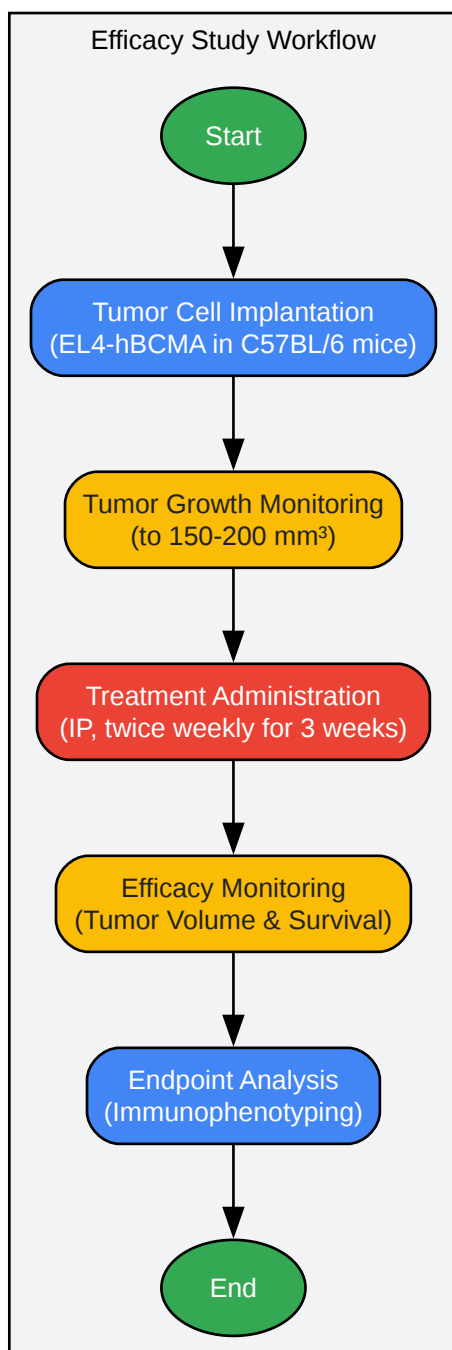
- Tumor Growth Monitoring: Monitor tumor growth by caliper measurements. Initiate treatment when tumors reach a volume of approximately 150-200 mm<sup>3</sup>.

## 2. Drug Preparation and Administration

- Drug: Belantamab mafodotin (GSK2857916) reconstituted in sterile saline.
- Control Groups: Administer saline or a non-targeting IgG-MMAF control.
- Dosing: Prepare solutions to administer doses of 15 mg/kg and 30 mg/kg.
- Route of Administration: Intraperitoneal (IP) injection.
- Dosing Schedule: Administer treatment twice a week for a duration of 3 weeks.[\[3\]](#)

## 3. Efficacy Assessment

- Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = (width)<sup>2</sup> x length/2).
- Survival: Monitor animal survival daily.
- Immunophenotyping: At the end of the study, tumors can be harvested for immunophenotyping by flow cytometry to analyze immune cell infiltration (e.g., CD4+ and CD8+ T cells, dendritic cells).[\[4\]](#)



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Caption: Workflow for in vivo efficacy studies.

## General Toxicology Study Protocol

This protocol provides a general framework for conducting repeat-dose toxicology studies in rats and cynomolgus monkeys.

### 1. Animal Husbandry

- Species: Wistar Han rats or Cynomolgus monkeys.
- Acclimation: Allow for an appropriate acclimation period before the start of the study.
- Housing: House animals in accordance with standard laboratory guidelines.

### 2. Drug Administration

- Formulation: Reconstitute lyophilized belantamab mafodotin with sterile water for injection and dilute with a suitable vehicle (e.g., saline) to the final concentration.
- Route of Administration: Intravenous (IV) infusion.
- Dose Levels: Include a vehicle control group and at least three dose levels of belantamab mafodotin.
- Dosing Schedule: Administer doses on a predetermined schedule (e.g., once weekly or once every three weeks) for a specified duration (e.g., 4 or 13 weeks).

### 3. In-Life Observations and Measurements

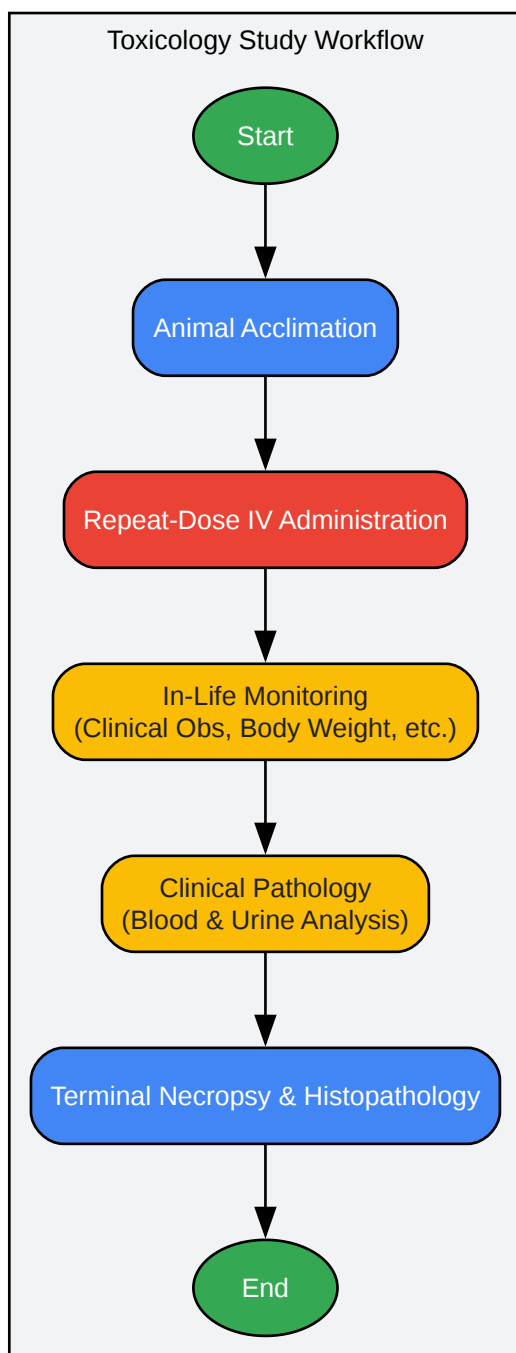
- Clinical Observations: Conduct daily cage-side observations and weekly detailed clinical examinations.
- Body Weights: Record body weights weekly.
- Food Consumption: Measure food consumption weekly.
- Ophthalmology: Perform ophthalmological examinations at baseline and at specified intervals during the study.
- Electrocardiography (ECG): Record ECGs in monkeys at baseline and at specified time points.



- Clinical Pathology: Collect blood and urine samples for hematology, clinical chemistry, and urinalysis at baseline and at the end of the study.

#### 4. Terminal Procedures and Post-Mortem Analysis

- Necropsy: At the end of the study, perform a full necropsy on all animals.
- Organ Weights: Weigh specified organs.
- Histopathology: Collect a comprehensive set of tissues for histopathological examination.



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Caption: General workflow for toxicology studies.

## Conclusion

The preclinical animal studies of belantamab mafodotin have been crucial in establishing its proof of concept, characterizing its anti-tumor activity, and identifying its safety profile. The data from murine efficacy models demonstrate potent tumor regression, while toxicology studies in rats and monkeys have defined the key target organs of toxicity. The protocols outlined in these application notes provide a framework for conducting similar preclinical evaluations of antibody-drug conjugates. Careful adherence to detailed experimental design and comprehensive data collection are essential for the successful translation of preclinical findings to clinical development.

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